1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone is an organic compound characterized by the presence of a trifluoromethylthio group attached to a pyrrole ring, with an ethanone group at the second position of the pyrrole ring
Preparation Methods
The synthesis of 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone typically involves the introduction of the trifluoromethylthio group to a pyrrole derivative. One common method is the reaction of a pyrrole compound with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone.
Chemical Reactions Analysis
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance.
Mechanism of Action
The mechanism of action of 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)ethanone: This compound has a trifluoromethyl group attached to a phenyl ring instead of a pyrrole ring. The presence of the pyrrole ring in 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can confer different chemical and biological properties.
1-(4-(Trifluoromethylthio)phenyl)ethanone: This compound has a trifluoromethylthio group attached to a phenyl ring. The pyrrole ring in 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can influence its reactivity and interactions with biological targets.
The uniqueness of 1-(4-
Biological Activity
The compound 1-{4-[(trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one is a pyrrole derivative that has garnered attention due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_6F_3NOS, indicating the presence of trifluoromethyl and sulfanyl functional groups which may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed a variety of effects, particularly in the areas of:
- Antimicrobial Activity
- Anticancer Properties
- Neuroprotective Effects
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Similar Triazole Derivative | Staphylococcus aureus | 16 µg/mL |
These findings suggest that the trifluoromethyl group may play a crucial role in enhancing the antimicrobial efficacy of the compound.
Anticancer Properties
The anticancer potential of pyrrole derivatives has been documented in several studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, as evidenced by flow cytometry analyses.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrrole derivatives, suggesting potential applications in neurodegenerative diseases. The compound has been shown to inhibit oxidative stress-induced neuronal cell death.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
In a study published in Journal of Antibiotics, researchers synthesized several derivatives of pyrrole including this compound. The results indicated a marked increase in antibacterial activity against Gram-negative bacteria compared to control compounds.
Case Study 2: Anticancer Efficacy
A comprehensive study investigated the effects of this compound on different cancer cell lines. It was found to significantly reduce cell viability in MCF-7 and HeLa cells through mechanisms involving apoptosis and modulation of apoptotic markers such as caspase activation.
The biological activities are hypothesized to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins.
- Oxidative Stress Modulation : Reduction of reactive oxygen species (ROS) levels in neuronal cells.
Properties
CAS No. |
62665-39-8 |
---|---|
Molecular Formula |
C7H6F3NOS |
Molecular Weight |
209.19 g/mol |
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C7H6F3NOS/c1-4(12)6-2-5(3-11-6)13-7(8,9)10/h2-3,11H,1H3 |
InChI Key |
ZIPHMNJIBMAYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.